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Compound of Interest

Compound Name: Isoxazole-5-carboxamide

Cat. No.: B1310951

Introduction

The isoxazole scaffold is a prominent five-membered heterocycle that has garnered significant
attention in medicinal chemistry due to its diverse pharmacological activities, including
anticancer, anti-inflammatory, and antimicrobial properties.[1][2] Within this class, the
Isoxazole-5-carboxamide moiety serves as a versatile and effective pharmacophore in the
design of small molecule kinase inhibitors (SMKIs). Kinases are a critical class of enzymes that
regulate numerous cellular processes, and their dysregulation is a hallmark of many diseases,
particularly cancer.[3] The Isoxazole-5-carboxamide core can be strategically modified to
target the ATP-binding site of specific kinases, offering a robust framework for developing
potent and selective therapeutic agents.[4]

Mechanism of Action and Binding Mode

Most small molecule kinase inhibitors function by competing with ATP for its binding site in the
catalytic cleft of the kinase.[4] The Isoxazole-5-carboxamide scaffold is adept at this role.
Typically, the central isoxazole ring system anchors the inhibitor within the adenine region of
the ATP pocket. The nitrogen atom of the isoxazole ring can act as a hydrogen bond acceptor,
forming a crucial interaction with the "hinge region" of the kinase, a key determinant of binding
affinity.[4]

The carboxamide linker provides a vector for introducing various substituents. These appended
groups can extend into adjacent hydrophobic pockets (hydrophobic pocket | and the solvent-
exposed hydrophobic region Il) and the more hydrophilic ribose-binding pocket, thereby
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enhancing both potency and selectivity for the target kinase.[4] For instance, in 3,4-diaryl-
isoxazole inhibitors targeting Casein Kinase 1 (CK1), the p-fluorophenyl substituent fits into a
hydrophobic pocket formed by Lys-38, Met-80, and the gatekeeper residue Met-82.[4]
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Fig. 1. General binding mode of an Isoxazole-5-carboxamide inhibitor in a kinase ATP pocket.

Key Applications and Case Studies

The Isoxazole-5-carboxamide scaffold has been successfully employed to develop inhibitors

for various kinases.

e Casein Kinase 1 (CK1) Inhibitors: A 3,4-diaryl-isoxazole derivative was identified as a
nanomolar inhibitor of CK14.[4] Further modifications, such as the addition of chiral
pyrrolidine scaffolds to extend the pharmacophore towards the ribose pocket, were explored
to enhance selectivity and potency. These inhibitors demonstrated effects on cell viability in
colon (HT-29) and breast (MCF-7) cancer cell lines, consistent with the role of CK1 in WNT
and p53 signaling.[4]

o FMS Kinase Inhibitors: 4-arylamido 3-methyl isoxazole derivatives have been discovered as
novel inhibitors of FMS kinase, a receptor tyrosine kinase involved in the survival and
proliferation of macrophages and a target in inflammatory diseases and cancer.[2]
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o Death-Associated Protein Kinase 1 (DAPK1) Inhibitors: A series of aryl carboxamide
derivatives, including isonicotinamide derivatives, were designed as DAPK1 inhibitors.[5]
DAPK1 is a serine/threonine kinase that acts as a tumor suppressor, making it a promising
target for cancer therapy. Compound 4q from this series emerged as a potent lead with an
IC50 of 1.09 uM against DAPK1.[5]

e Heat Shock Protein 90 (Hsp90) Inhibitors: Although not a kinase, Hsp90 is a critical
molecular chaperone for many kinases. Isoxazole-based compounds have been designed as
Hsp90 inhibitors, demonstrating cytotoxic effects against HeLa and MCF-7 cancer cells.

Quantitative Biological Data Summary

The following tables summarize the biological activity of selected Isoxazole-5-carboxamide
derivatives from various studies.

Table 1: Kinase Inhibitory Activity of Isoxazole-5-carboxamide Derivatives

Compound Target Kinase IC50 Source
8 CK156 0.033 uM [4]
Al13 COX-1 64 nM [6]
A13 COX-2 13 nM [6]
4q DAPK1 1.09 pM [5]
4j DAPK1 1.7 pM [5]
4h DAPK1 6.81 M [5]

| 4k | DAPK1 | 7.26 uM |[5] |

Table 2: Cellular Activity of Isoxazole-5-carboxamide Derivatives
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Compound Cell Line Assay EC50 / IC50 Source
29d HT-29 Cell Viability 25.1 uyM [4]

29d MCF-7 Cell Viability 22.9 uM [4]

2a Colo205 Cytotoxicity 9.18 uM [2]

2a HepG2 Cytotoxicity 7.55 uM [2]

2d HelLa Cytotoxicity 15.48 pg/ml [7]

2d Hep3B Cytotoxicity ~23 pg/ml [7]

5 HelLa Cytotoxicity 14 uM

| 1 | MCF-7 | Cytotoxicity | 0.31 uM | |

Experimental Protocols

The development workflow for Isoxazole-5-carboxamide inhibitors follows a standard path
from chemical synthesis to biological evaluation.
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Fig. 2: Workflow for the design and evaluation of Isoxazole-5-carboxamide kinase inhibitors.

Protocol 1: General Synthesis of Isoxazole-5-carboxamide Derivatives
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This protocol describes a general method for the amide coupling of an isoxazole carboxylic
acid with an aniline derivative, a common final step in synthesizing these inhibitors.[2][6][7]

Materials:

e Substituted isoxazole-4-carboxylic acid (1 equivalent)

o Substituted aniline derivative (1.1 equivalents)

o 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC or EDCI) (1.1
equivalents)

e 4-Dimethylaminopyridine (DMAP) (0.2 equivalents) or N-Hydroxybenzotriazole (HOB)

e Dichloromethane (DCM), anhydrous

e Argon or Nitrogen gas

o Standard glassware for organic synthesis

Procedure:

o Dissolve the isoxazole-4-carboxylic acid (1 eq.) in anhydrous DCM in a round-bottom flask
under an inert atmosphere (Argon or Nitrogen).

e Add DMAP (0.2 eqg.) and EDC (1.1 eq.) to the solution.

 Stir the reaction mixture at room temperature for 30 minutes. The formation of an active ester
intermediate occurs during this step.

e Add the aniline derivative (1.1 eq.) to the reaction mixture.

 Allow the reaction to stir at room temperature. Monitor the progress of the reaction using
Thin-Layer Chromatography (TLC). Reactions are typically complete within 12-24 hours.

o Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1N HCI,
saturated NaHCO3 solution, and brine.
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» Dry the organic layer over anhydrous Na2S0O4, filter, and concentrate under reduced
pressure to obtain the crude product.

» Purify the crude product by column chromatography on silica gel using an appropriate
solvent system (e.g., n-hexane/ethyl acetate) to yield the pure Isoxazole-5-carboxamide
derivative.

o Characterize the final compound using spectroscopic methods such as *H-NMR, 3C-NMR,
and HRMS.[2]

Protocol 2: In Vitro Kinase Inhibition Assay (General)

This protocol provides a general framework for assessing the inhibitory activity of compounds
against a target kinase using a luminescence-based assay that measures ATP consumption.

Materials:

Target kinase and its specific substrate

» Kinase buffer (e.g., HEPES, MgCI2, DTT)

e ATP solution

e Test compounds (dissolved in DMSO)

e Kinase-Glo® Luminescent Kinase Assay Kit (or equivalent)

o White, opaque 96-well or 384-well plates

o Multilabel plate reader with luminescence detection capability
Procedure:

o Prepare serial dilutions of the test compounds in DMSO. A typical starting concentration
range is 100 pM to 1 nM.

 In a white-walled microplate, add the kinase buffer.
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e Add 1 pL of the diluted test compound solution to the appropriate wells. Include wells for a
positive control (no inhibitor) and a negative control (no kinase).

» Add the kinase and its specific substrate to all wells except the negative control.

« Initiate the kinase reaction by adding ATP. The final ATP concentration should be at or near
the Km for the specific kinase.

¢ Incubate the plate at the optimal temperature for the kinase (e.g., 30°C) for a specified
period (e.g., 60 minutes).

» Stop the reaction and measure remaining ATP by adding the Kinase-Glo® reagent according
to the manufacturer's instructions. This reagent lyses the cells and generates a luminescent
signal proportional to the amount of ATP present.

e Incubate for 10 minutes at room temperature to stabilize the luminescent signal.
e Measure luminescence using a plate reader.

o Calculate the percentage of kinase inhibition for each compound concentration relative to the
positive control.

» Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data
to a dose-response curve to determine the IC50 value.

Protocol 3: Cell Viability Assay (MTS Assay)

This protocol is used to determine the cytotoxic or anti-proliferative effects of the synthesized
compounds on cancer cell lines.[2]

Materials:
e Cancer cell line(s) of interest (e.g., MCF-7, HT-29, HelLa)
e Complete cell culture medium (e.g., DMEM with 10% FBS)

o Phosphate-Buffered Saline (PBS)
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e Trypsin-EDTA

o 96-well clear-bottom cell culture plates

e Test compounds (dissolved in DMSO)

o MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
e Microplate reader capable of measuring absorbance at 490 nm

Procedure:

o Seed the cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well)
and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).

o Prepare serial dilutions of the test compounds in the complete culture medium. Ensure the
final DMSO concentration is non-toxic to the cells (typically < 0.5%).

 After overnight incubation, remove the old medium from the wells and add 100 pL of the
medium containing the various concentrations of the test compounds. Include wells for
untreated cells (vehicle control) and a positive control (e.g., doxorubicin).

¢ Incubate the plate for 48-72 hours.
 After the incubation period, add 20 uL of the MTS reagent to each well.

 Incubate the plate for 1-4 hours at 37°C. The MTS reagent is bioreduced by viable cells into
a colored formazan product.

» Measure the absorbance of the formazan product at 490 nm using a microplate reader.
o Calculate the percentage of cell viability for each concentration relative to the vehicle control.

» Plot the percent viability against the logarithm of the compound concentration and fit the data
to a dose-response curve to determine the IC50 or EC50 value.
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Fig. 3: Inhibition of CK1 in the WNT signaling pathway by an isoxazole-based inhibitor.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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